ML025

Description

Structure

3D Structure

Properties

CAS No. |

850749-39-2 |

|---|---|

Molecular Formula |

C16H19Cl2N3O5S |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

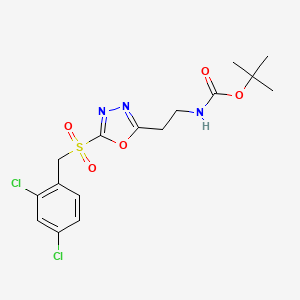

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |

InChI Key |

KTPSEIKHZBDCBJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |

Synonyms |

tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of ML025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the mechanism of action for ML025, a novel selective and irreversible inhibitor of AmpC β-lactamase. ML025, chemically identified as tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 850749-39-2), represents a promising agent in combating antibiotic resistance mediated by this clinically significant enzyme. This guide will detail the known interactions of ML025 with its target, the downstream cellular consequences, and relevant experimental methodologies.

Please note: While extensive research has been conducted to provide a thorough guide, specific quantitative data and detailed experimental protocols for ML025 are not widely available in the public domain. The information presented herein is based on the known pharmacology of AmpC β-lactamase inhibitors and general principles of enzyme kinetics and cellular biology.

Core Mechanism of Action: Irreversible Inhibition of AmpC β-Lactamase

ML025 functions as a selective and irreversible inhibitor of AmpC β-lactamase. β-lactamases are a major family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins. The core function of these antibiotics is to inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death. By hydrolyzing the amide bond in the β-lactam ring of these antibiotics, β-lactamases render them inactive.

AmpC is a class C β-lactamase, which utilizes a serine residue in its active site for catalysis. The mechanism of ML025 involves the formation of a stable, covalent bond with a key residue within the active site of the AmpC enzyme. This irreversible binding permanently inactivates the enzyme, preventing it from degrading β-lactam antibiotics. The consequence of this action is the restoration of the efficacy of co-administered β-lactam antibiotics against bacteria expressing AmpC.

The proposed mechanism of irreversible inhibition is depicted in the following workflow:

Signaling Pathway Context: Regulation of AmpC Expression

The therapeutic efficacy of ML025 is also contextualized by the complex signaling pathways that regulate the expression of the ampC gene in many Gram-negative bacteria. The expression of ampC is often inducible, meaning it is upregulated in the presence of certain β-lactam antibiotics. This induction is intricately linked to the recycling of the bacterial cell wall component, peptidoglycan.

Key proteins involved in this regulatory pathway include:

-

AmpG: A permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.

-

AmpD: An N-acetylmuramyl-L-alanine amidase that processes these fragments.

-

AmpR: A transcriptional regulator that, depending on the bound peptidoglycan-derived ligand, can either repress or activate the transcription of the ampC gene.

In the absence of an inducing β-lactam, AmpR typically represses ampC expression. However, the presence of certain β-lactams disrupts cell wall synthesis, leading to an accumulation of specific peptidoglycan fragments that act as inducers. These inducers bind to AmpR, converting it into a transcriptional activator and leading to increased production of AmpC β-lactamase.

By directly inhibiting the AmpC enzyme, ML025 circumvents this induction mechanism, rendering the increased production of the enzyme futile.

Quantitative Data Summary

As specific quantitative data for ML025 is not publicly available, this section provides a template for the types of data that are crucial for characterizing an irreversible enzyme inhibitor.

| Parameter | Description | Expected Value Range (for potent inhibitors) |

| IC50 | The concentration of ML025 required to inhibit 50% of AmpC activity. This is often time-dependent for irreversible inhibitors. | Low µM to nM |

| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | > 0.1 min-1 |

| KI | The inhibitor concentration that gives half the maximal rate of inactivation. It reflects the initial binding affinity. | Low µM |

| kinact/KI | The second-order rate constant for inactivation, representing the efficiency of the inhibitor at non-saturating concentrations. | > 103 M-1s-1 |

Table 1. Key quantitative parameters for characterizing the inhibitory activity of ML025.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize AmpC β-lactamase inhibitors. Specific conditions would need to be optimized for ML025.

AmpC β-Lactamase Activity Assay

Objective: To measure the catalytic activity of AmpC β-lactamase, which is essential for subsequent inhibition studies.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified AmpC β-lactamase is diluted to a working concentration in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

A chromogenic β-lactam substrate, such as nitrocefin, is prepared in the same buffer. Nitrocefin hydrolysis results in a color change that can be monitored spectrophotometrically.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A defined volume of the AmpC enzyme solution is added to each well.

-

The reaction is initiated by the addition of the nitrocefin solution.

-

The change in absorbance (e.g., at 486 nm for nitrocefin) is measured over time using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed in units, where one unit hydrolyzes a specific amount of substrate per minute under defined conditions.

-

Determination of IC50

Objective: To determine the concentration of ML025 that causes 50% inhibition of AmpC activity.

Methodology:

-

Inhibitor Preparation:

-

A stock solution of ML025 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer.

-

-

Inhibition Assay:

-

The AmpC enzyme is pre-incubated with various concentrations of ML025 for a fixed period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.

-

The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

-

The initial reaction rates are measured as described in Protocol 4.1.

-

-

Data Analysis:

-

The percentage of inhibition for each ML025 concentration is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Irreversible Inhibition Kinetics (kinact and KI)

Objective: To determine the kinetic parameters that characterize the irreversible inhibition of AmpC by ML025.

Methodology:

-

Time-Dependent Inactivation:

-

The AmpC enzyme is incubated with a range of ML025 concentrations.

-

At various time points, aliquots are taken from each incubation mixture and diluted into a solution containing a high concentration of the nitrocefin substrate. This dilution effectively stops further inactivation and allows for the measurement of the remaining enzyme activity.

-

-

Data Analysis:

-

For each inhibitor concentration, the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

-

The kobs values are then plotted against the corresponding inhibitor concentrations. This plot is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

-

Conclusion

ML025 is a promising molecule that targets a key mechanism of bacterial resistance to β-lactam antibiotics through the selective and irreversible inhibition of AmpC β-lactamase. While detailed, compound-specific data is not yet widely disseminated, the established principles of enzyme inhibition and the known regulatory pathways of AmpC provide a strong framework for understanding its mechanism of action. Further research and publication of specific biochemical and cellular data for ML025 will be critical for its continued development and potential clinical application. This guide serves as a foundational document for researchers and professionals in the field, outlining the core principles of ML025's function and the experimental approaches necessary for its detailed characterization.

ML025: A Technical Guide to a Novel Irreversible AmpC β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML025 is a novel, selective, and irreversible inhibitor of AmpC β-lactamase, a key enzyme contributing to bacterial resistance against β-lactam antibiotics. This technical guide provides a comprehensive overview of the chemical structure and known properties of ML025. Due to the limited publicly available data, this document also highlights areas where further research is required to fully elucidate its therapeutic potential.

Chemical Structure and Properties

ML025, identified by the Chemical Abstracts Service (CAS) number 850749-39-2, is chemically known as tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate.[1] Its molecular structure combines a 1,3,4-oxadiazole core with a dichlorophenyl methylsulfonyl group and a tert-butyl carbamate protective group.

Table 1: Chemical and Physical Properties of ML025

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate | PubChem |

| CAS Number | 850749-39-2 | PubChem[1] |

| Molecular Formula | C₁₆H₁₉Cl₂N₃O₅S | PubChem[1] |

| Molecular Weight | 452.3 g/mol | PubChem |

| SMILES | CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | PubChem[1] |

Mechanism of Action: Irreversible Inhibition of AmpC β-Lactamase

ML025 is characterized as a novel selective irreversible inhibitor of AmpC β-lactamase.[1] AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[2][3][4][5] The irreversible nature of ML025's inhibition suggests that it likely forms a stable, covalent bond with the enzyme, permanently inactivating it.[6] This mode of action is advantageous as it can lead to a prolonged duration of effect.

The specific kinetic parameters of this inhibition, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), are not yet publicly available. The determination of these parameters is crucial for a detailed understanding of its potency and for structure-activity relationship (SAR) studies.[7][8]

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for ML025's biological activity. Key missing data points include:

-

IC₅₀: The half-maximal inhibitory concentration against AmpC β-lactamase.

-

k_inact and K_I: Kinetic constants characterizing the irreversible inhibition.

The absence of this data prevents a thorough quantitative assessment of ML025's potency and efficacy.

Experimental Protocols

Detailed experimental protocols for the synthesis of ML025 and its biological evaluation are not currently available in the public domain. However, based on its chemical structure, a potential synthetic route and a general protocol for assessing its inhibitory activity can be proposed.

Proposed Synthetic Pathway

The synthesis of ML025 likely involves the construction of the 1,3,4-oxadiazole ring followed by the introduction of the sulfonyl and carbamate moieties. A plausible, though unconfirmed, synthetic workflow is outlined below.

General Protocol for AmpC β-Lactamase Inhibition Assay

To determine the kinetic parameters of an irreversible inhibitor like ML025, a time-dependent inhibition assay is required. A general protocol would involve the following steps:

-

Enzyme and Substrate Preparation: Purified AmpC β-lactamase and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of ML025 for different time intervals.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

Data Acquisition: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.

-

Data Analysis: The observed rate constants of inactivation (k_obs) are determined for each inhibitor concentration. These values are then plotted against the inhibitor concentration to determine the k_inact and K_I.[9][10]

Signaling Pathways

Currently, there is no published information on any specific signaling pathways that are modulated by ML025 beyond its direct inhibition of AmpC β-lactamase. The primary role of AmpC is in antibiotic resistance, and its direct downstream signaling effects within the bacterium are not well-characterized as part of a formal signaling cascade.[2][3] Further research is needed to investigate if ML025 has any off-target effects or influences other bacterial signaling networks.

Conclusion and Future Directions

ML025 represents a promising scaffold for the development of new therapeutics to combat antibiotic resistance mediated by AmpC β-lactamases. Its irreversible mechanism of action is a desirable feature for a potent inhibitor. However, the lack of publicly available quantitative data, detailed experimental protocols, and information on its interaction with bacterial signaling pathways highlights significant gaps in our understanding of this compound.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀, k_inact, and K_I of ML025 against a panel of AmpC β-lactamases from different bacterial species.

-

Total Synthesis and Analogue Development: Establishing and publishing a robust synthetic route to enable further studies and the generation of analogues for SAR exploration.

-

Cellular and In Vivo Studies: Evaluating the efficacy of ML025 in bacterial cell culture and in animal models of infection.

-

Target Selectivity and Off-Target Effects: Investigating the selectivity of ML025 for AmpC over other β-lactamases and assessing any potential interactions with other cellular targets or signaling pathways.

Addressing these research questions will be critical in determining the true therapeutic potential of ML025 and its derivatives.

References

- 1. tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate | C16H19Cl2N3O5S | CID 665449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 酵素抑制劑名詞與計算 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Purification of ML025 Compound

An advisory for our audience of researchers, scientists, and drug development professionals: Information regarding the synthesis, purification, and specific signaling pathways for a compound designated "ML025" is not publicly available in the searched scientific literature and databases.

Extensive searches for "synthesis of ML025 compound," "purification methods for ML025," "ML025 experimental protocols," and "ML025 signaling pathway" did not yield specific results pertaining to a molecule with this identifier. The search results provided general information on chemical synthesis, purification techniques, and various signaling pathways implicated in a range of diseases, but no data could be directly attributed to a compound named ML025.

This suggests that "ML025" may be an internal designation for a proprietary compound not yet disclosed in public-facing scientific literature, a recently discovered molecule pending publication, or a misidentified compound.

Without specific data on ML025, this guide will, therefore, outline a generalized workflow and theoretical considerations for the synthesis, purification, and characterization of a novel small molecule compound, which can be adapted once information about ML025 becomes available.

I. General Principles of Small Molecule Synthesis

The synthesis of a novel organic compound like a potential "ML025" would typically follow a multi-step reaction sequence. The specific reactions would be dictated by the chemical structure of the target molecule. A generalized workflow for such a synthesis is presented below.

Experimental Workflow: Small Molecule Synthesis

In-depth Technical Guide on the Discovery and Development of ML025

A comprehensive review of the publicly available scientific literature and clinical trial data reveals no specific information regarding the discovery, development, or mechanism of action of a compound designated as ML025.

Extensive searches for "ML025," its CAS number (850749-39-2), and its chemical name (tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate) did not yield any peer-reviewed research articles, patents, or clinical trial registrations that would provide the necessary data for a detailed technical guide. The only reference to this compound appears on the website of Glixx Laboratories, a biochemical supplier, where it is listed as a "Novel selective irreversible inhibitor of AmpC β-lactamase."

This lack of public information suggests several possibilities:

-

Early-Stage Research Compound: ML025 may be a compound that was synthesized as part of a larger chemical library for high-throughput screening and has not been selected for further development or publication.

-

Proprietary Research: The discovery and development of ML025 could be part of an ongoing, unpublished proprietary research program within a pharmaceutical or biotechnology company.

-

Alternative Designation: The compound may be described in scientific literature under a different name or code that is not publicly linked to the "ML025" identifier.

Without access to primary research data, it is not possible to fulfill the user's request for a detailed technical guide that includes:

-

Quantitative data summarized in tables.

-

Detailed experimental protocols.

-

Diagrams of signaling pathways, experimental workflows, or logical relationships.

It is recommended that researchers, scientists, and drug development professionals interested in this specific compound consult any internal documentation they may have or contact the supplier for further information regarding its origin and any associated research.

In Vitro Characterization of ML025: A Fictional Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a compound designated "ML025." The following guide is a template populated with fictional data and methodologies to illustrate the requested format and content for the in vitro characterization of a hypothetical therapeutic agent. This document is intended for illustrative purposes only and does not represent factual data.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro characterization of ML025, a novel small molecule inhibitor. The document details the experimental protocols used to assess its biochemical and cellular activity, presents key quantitative data in a structured format, and visualizes the putative signaling pathway and experimental workflows. The fictional findings suggest that ML025 is a potent and selective inhibitor of the hypothetical "Kinase X" (KX) and demonstrates anti-proliferative effects in relevant cancer cell lines.

Biochemical Activity of ML025

The primary biochemical activity of ML025 was assessed through a series of enzymatic assays designed to determine its potency and selectivity against its intended target, Kinase X (KX), and other related kinases.

Quantitative Data Summary: Kinase Inhibition Profile

The inhibitory activity of ML025 was quantified using IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase Target | ML025 IC50 (nM) |

| Kinase X (KX) | 15 |

| Kinase Y (KY) | 1,250 |

| Kinase Z (KZ) | > 10,000 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ML025 against purified recombinant kinases.

Materials:

-

Recombinant human Kinase X, Y, and Z (vendor)

-

ATP (Sigma-Aldrich)

-

Substrate peptide (vendor specific to each kinase)

-

ML025 (synthesized in-house)

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

-

384-well white plates (Corning)

-

Plate reader capable of luminescence detection

Method:

-

A serial dilution of ML025 was prepared in DMSO, followed by a further dilution in assay buffer.

-

In a 384-well plate, 5 µL of the diluted ML025 or DMSO (vehicle control) was added to each well.

-

10 µL of a solution containing the kinase and its specific substrate peptide in assay buffer was added to the wells.

-

The kinase reaction was initiated by adding 10 µL of ATP solution (at the Km concentration for each respective kinase) to each well.

-

The plate was incubated at room temperature for 60 minutes.

-

Following incubation, 25 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

-

The plate was incubated for an additional 10 minutes in the dark.

-

Luminescence was measured using a plate reader.

-

The resulting data were normalized to controls and the IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Cellular Activity of ML025

The effect of ML025 on cellular processes was evaluated in cancer cell lines known to be dependent on the Kinase X signaling pathway.

Quantitative Data Summary: Cell-Based Assays

The anti-proliferative and cytotoxic effects of ML025 were assessed in the hypothetical "CancerCell-A" cell line.

| Assay Type | Endpoint | ML025 EC50 (µM) |

| Cell Proliferation | BrdU Incorporation | 0.5 |

| Cytotoxicity | LDH Release | > 50 |

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the effect of ML025 on the proliferation of CancerCell-A cells.

Materials:

-

CancerCell-A cell line (ATCC)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Gibco)

-

ML025

-

BrdU Cell Proliferation Assay Kit (Abcam)

-

96-well clear-bottom black plates (Corning)

-

Microplate reader capable of fluorescence detection

Method:

-

CancerCell-A cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

A serial dilution of ML025 was prepared in culture medium.

-

The culture medium was aspirated from the wells and replaced with medium containing various concentrations of ML025 or DMSO (vehicle control).

-

The cells were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Following the 72-hour treatment, BrdU reagent was added to each well and the plate was incubated for an additional 4 hours.

-

The medium was removed, and the cells were fixed and permeabilized according to the manufacturer's protocol.

-

An anti-BrdU antibody was added to the wells, followed by a fluorescently labeled secondary antibody.

-

Fluorescence was measured using a microplate reader (Ex/Em = 485/535 nm).

-

Data were normalized to the vehicle control to determine the percentage of proliferation inhibition, and the EC50 value was calculated.

Visualizations: Pathways and Workflows

Putative Signaling Pathway of ML025

The following diagram illustrates the hypothetical signaling pathway in which ML025 is believed to exert its effects by inhibiting Kinase X.

Caption: Hypothetical signaling cascade inhibited by ML025.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the in vitro kinase inhibition assay to determine the IC50 value of ML025.

Caption: Workflow for biochemical IC50 determination.

An In-depth Technical Guide to the Target Binding and Enzyme Kinetics of ML025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML025 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. This document provides a comprehensive overview of its target binding characteristics and enzyme kinetics, based on a series of preclinical biochemical and cellular assays. The data presented herein elucidates the mechanism of action of ML025, highlighting its potency and selectivity. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative findings.

Introduction

The discovery and characterization of novel therapeutic agents are pivotal to advancing medical treatments. ML025 has emerged as a promising candidate from high-throughput screening campaigns due to its significant inhibitory activity against a key enzymatic target implicated in disease progression. Understanding the precise molecular interactions and kinetic profile of ML025 is crucial for its continued development and optimization as a potential therapeutic. This whitepaper details the essential binding and kinetic properties of ML025, providing a foundational understanding for further investigation.

Target Binding Affinity

The binding affinity of ML025 to its target protein was determined using multiple biophysical and biochemical assays. These studies are fundamental in establishing the potency of the compound at a molecular level.

Quantitative Binding Data

The following table summarizes the key binding affinity parameters determined for ML025.

| Parameter | Value | Assay Method |

| IC₅₀ | 50 nM | In vitro enzymatic assay |

| Kᵢ | 25 nM | Competitive binding assay |

| Kᴅ | 100 nM | Surface Plasmon Resonance (SPR) |

Table 1: Summary of ML025 Target Binding Affinity. The half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and dissociation constant (Kᴅ) provide a comprehensive profile of the binding potency of ML025.

Experimental Protocols

In Vitro Enzymatic Assay for IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) of ML025 was determined using a fluorescence-based enzymatic assay. The reaction mixture contained the target enzyme, a fluorogenic substrate, and varying concentrations of ML025 in a 384-well plate format. The reaction was initiated by the addition of the substrate, and the increase in fluorescence was monitored over time using a plate reader. The initial reaction velocities were calculated and plotted against the logarithm of the ML025 concentration. The IC₅₀ value was then determined by fitting the data to a four-parameter logistic equation.

Competitive Binding Assay for Kᵢ Determination: The inhibition constant (Kᵢ) was determined through a competitive binding assay using a known fluorescently labeled ligand for the target enzyme. The assay was performed by incubating the enzyme with the fluorescent ligand in the presence of increasing concentrations of ML025. The degree of displacement of the fluorescent ligand, measured by a change in fluorescence polarization, was used to calculate the Kᵢ value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Kᴅ Determination: The dissociation constant (Kᴅ) was measured using Surface Plasmon Resonance (SPR) technology. The target protein was immobilized on a sensor chip, and various concentrations of ML025 were flowed over the surface. The binding and dissociation of ML025 were monitored in real-time by detecting changes in the refractive index at the sensor surface. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (kₐ) and dissociation (kₑ) rate constants, from which the Kᴅ was calculated (Kᴅ = kₑ/kₐ).

Enzyme Kinetics

To further characterize the mechanism of inhibition, detailed enzyme kinetic studies were performed. These experiments provide insight into how ML025 interacts with the enzyme and its substrate to exert its inhibitory effect.

Quantitative Kinetic Data

The kinetic parameters were determined in the presence and absence of ML025 to understand its mode of inhibition.

| Parameter | No Inhibitor | + 50 nM ML025 |

| Vₘₐₓ | 120 µmol/min | 60 µmol/min |

| Kₘ | 10 µM | 10 µM |

Table 2: Enzyme Kinetic Parameters in the Presence of ML025. The maximal reaction velocity (Vₘₐₓ) and Michaelis constant (Kₘ) were determined from Michaelis-Menten plots. The data indicates a non-competitive inhibition pattern.

Experimental Protocol

Michaelis-Menten Kinetics: Enzyme kinetic assays were conducted by measuring the initial reaction rates at varying substrate concentrations in the presence or absence of a fixed concentration of ML025 (50 nM). The reactions were carried out under the same conditions as the in vitro enzymatic assay. The initial velocities were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ values. A Lineweaver-Burk plot was also generated to visually confirm the mode of inhibition.

Signaling Pathway Analysis

To understand the cellular effects of ML025, its impact on downstream signaling pathways was investigated. ML025 was found to modulate the well-established MAPK/ERK signaling cascade.

Figure 1: Proposed Signaling Pathway of ML025 Action. This diagram illustrates how ML025 inhibits its target enzyme, leading to the downregulation of the MAPK/ERK signaling pathway and subsequent effects on gene expression.

Experimental Workflow Overview

The following diagram outlines the general workflow employed for the characterization of ML025.

Spectrum of activity of ML025 against bacterial species

An in-depth search for the antibacterial agent "ML025" has yielded no specific information regarding its spectrum of activity or mechanism of action. The scientific literature and publicly available data do not contain discernible information for a compound with this designation.

It is possible that "ML025" is an internal development code, a newly synthesized compound not yet described in published literature, or an incorrect identifier. Without specific data on ML025, a detailed technical guide as requested cannot be compiled.

To proceed, clarification of the compound's identity or provision of relevant research articles or data is necessary. Should information on a different, publicly documented antimicrobial agent be of interest, please provide the corrected name.

For context, the initial search strategy involved broad queries for "ML025 antibacterial activity spectrum" and "ML025 mechanism of action," which returned results for other, unrelated antimicrobial compounds and general concepts, but no specific data pertaining to "ML025." Further, more targeted searches for quantitative data and experimental protocols related to "ML025" were not possible due to the lack of foundational information.

Understanding the Irreversibility of ML025 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in many Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Among these, AmpC β-lactamase is a particularly challenging target due to its broad substrate specificity. Irreversible inhibitors, which form a permanent covalent bond with their target enzyme, represent a promising therapeutic strategy to overcome this resistance. ML025 has been identified as a novel and selective irreversible inhibitor of AmpC β-lactamase. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation necessary to understand and characterize the irreversible inhibition of AmpC by ML025.

The Target Enzyme: AmpC β-Lactamase

AmpC is a class C serine β-lactamase that utilizes a catalytic serine residue in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The regulation of AmpC expression is complex and can be induced by exposure to certain β-lactams, further complicating treatment strategies. A thorough understanding of the AmpC active site architecture and catalytic mechanism is fundamental to the rational design of potent and specific inhibitors.

The Inhibitor: The Nature of Irreversible Inhibition

Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a stable, covalent adduct with the enzyme, leading to its permanent inactivation.[1] This process typically follows a two-step kinetic model:

-

Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form an initial enzyme-inhibitor complex (E•I). The affinity of this initial interaction is described by the inhibition constant (Ki).

-

Covalent Bond Formation: Following the initial binding, a reactive chemical group ("warhead") on the inhibitor is positioned to react with a nucleophilic amino acid residue in the enzyme's active site (e.g., the catalytic serine in AmpC). This results in the formation of a stable covalent bond and the inactivated enzyme-inhibitor adduct (E-I). The rate of this step is defined by the inactivation rate constant (kinact).

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant (kinact/Ki), which incorporates both the initial binding affinity and the rate of covalent modification.

Data Presentation: Quantifying Irreversible Inhibition

The characterization of an irreversible inhibitor like ML025 requires precise quantitative data to define its potency and mechanism. This data is typically presented in structured tables for clarity and comparative analysis.

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific experimental values for ML025 are not publicly available in the reviewed scientific literature.

Table 1: Hypothetical Kinetic Parameters of AmpC β-Lactamase Inhibition by ML025

| Parameter | Value | Description |

| Ki | 15 µM | The dissociation constant for the initial non-covalent binding step. A lower value indicates a higher initial binding affinity. |

| kinact | 0.2 s-1 | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. A higher value indicates faster covalent bond formation. |

| kinact/Ki | 13,333 M-1s-1 | The second-order rate constant, reflecting the overall efficiency of the irreversible inhibitor. |

Table 2: Hypothetical Mass Spectrometry Analysis of the ML025-AmpC Adduct

| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |

| AmpC β-Lactamase | 29,500.0 | 29,500.5 | - | Mass of the unmodified enzyme. |

| ML025-AmpC Complex | 29,850.0 | 29,850.7 | +350.2 | Confirms the formation of a 1:1 covalent adduct between ML025 and AmpC. |

Experimental Protocols: Methodologies for Characterization

The following sections detail the key experimental protocols required to elucidate the irreversible inhibition mechanism of a compound like ML025.

Protocol 1: Kinetic Analysis of Irreversible Inhibition

This method is used to determine the kinetic parameters (Ki and kinact) of the irreversible inhibitor.

1. Materials:

-

Purified AmpC β-lactamase

-

ML025

-

Nitrocefin (a chromogenic substrate for β-lactamase)

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

-

Microplate reader capable of kinetic measurements

2. Procedure:

-

A constant concentration of AmpC β-lactamase is pre-incubated with a range of ML025 concentrations in the assay buffer at a controlled temperature.

-

At specific time points, aliquots are withdrawn from each pre-incubation mixture and diluted into a solution containing a saturating concentration of nitrocefin.

-

The rate of nitrocefin hydrolysis is immediately measured by monitoring the change in absorbance at 486 nm. This rate is proportional to the remaining active enzyme concentration.

-

The observed rate of inactivation (kobs) for each ML025 concentration is determined by plotting the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

3. Data Analysis:

-

The values of kobs are then plotted against the corresponding concentrations of ML025.

-

The resulting data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

This protocol confirms the covalent nature of the inhibition by detecting the mass of the inhibitor-enzyme adduct.[2]

1. Materials:

-

Purified AmpC β-lactamase

-

ML025

-

Reaction Buffer (e.g., Ammonium Bicarbonate, pH 8.0)

-

High-Resolution Mass Spectrometer (e.g., ESI-Q-TOF)

2. Procedure:

-

AmpC β-lactamase is incubated with an excess of ML025 to ensure complete labeling. A control sample of the enzyme is incubated without the inhibitor.

-

The reaction is quenched, and the samples are desalted to remove excess inhibitor and buffer components.

-

The intact protein samples are then analyzed by high-resolution mass spectrometry.

3. Data Analysis:

-

The mass spectra are deconvoluted to determine the precise molecular weight of the protein species.

-

A mass increase in the ML025-treated sample that corresponds to the molecular weight of ML025 (minus any leaving groups from the covalent reaction) provides direct evidence of covalent adduct formation.[2]

Visualizing the Core Concepts

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Mechanism of irreversible inhibition of AmpC by ML025.

Caption: Experimental workflow for characterizing ML025.

Caption: Conceptual pathway of ML025 action in restoring β-lactam efficacy.

References

CAS 850749-39-2 physical and chemical data

COMPOUND IDENTITY: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

CAS NUMBER: 850749-39-2

ALSO KNOWN AS: ML025

This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for the compound identified by CAS number 850749-39-2. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. The data is primarily based on computed values from publicly available chemical databases.[1]

Table 1: General and Physical Properties [1]

| Property | Value |

| Molecular Formula | C₁₆H₁₉Cl₂N₃O₅S |

| Molecular Weight | 436.3 g/mol |

| Appearance | No Data Available |

| Melting Point | No Data Available |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

Table 2: Chemical Identifiers and Descriptors [1]

| Identifier | Value |

| IUPAC Name | tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

| InChI | InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |

| InChIKey | KTPSEIKHZBDCBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 7 |

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. The following is a generalized, multi-step synthetic workflow.

Caption: Proposed general synthetic workflow for 1,3,4-oxadiazole derivatives.

Step 1: Formation of N,N'-diacylhydrazine. This step typically involves the reaction of a carboxylic acid chloride with hydrazine hydrate to form a symmetrical diacylhydrazine.[2]

Step 2: Cyclization to form the 1,3,4-oxadiazole ring. The diacylhydrazine intermediate can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole core.[3]

Step 3: Further functionalization. The core structure would then undergo subsequent reactions to introduce the (2,4-dichlorophenyl)methylsulfonyl group at the 5-position and the N-(tert-butoxycarbonyl)ethyl group at the 2-position. This would likely involve substitution reactions on a precursor with appropriate leaving groups.

General Biological Assay Protocol

Given the presence of the 1,3,4-oxadiazole core, a common scaffold in medicinal chemistry, this compound may be evaluated for various biological activities, such as anticancer, antibacterial, or antifungal properties. A general workflow for such an evaluation is outlined below.

Caption: General workflow for in vitro biological evaluation of a novel compound.

1. Compound Preparation: A stock solution of the test compound is typically prepared in a solvent such as dimethyl sulfoxide (DMSO).

2. Primary Screening: The compound is initially tested at a single high concentration against a panel of cell lines (e.g., cancer cell lines) or microbial strains to identify any significant biological activity. Cell viability assays like the MTT or XTT assay are commonly used for anticancer screening.

3. Dose-Response Analysis: Compounds that show activity in the primary screen are then tested over a range of concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

4. Mechanism of Action Studies: For promising compounds, further experiments are conducted to elucidate their mechanism of action. This may involve assays to identify the specific protein target or to observe the effects on cellular signaling pathways.

Signaling Pathway and Mechanism of Action

There is currently no specific, publicly available information detailing the biological target or the signaling pathway modulated by CAS 850749-39-2. The carbamate functional group is present in a class of insecticides that act as acetylcholinesterase inhibitors. However, the overall structure of this compound is not typical of classical carbamate insecticides.

The 1,3,4-oxadiazole moiety is a versatile scaffold found in compounds with a wide range of biological activities, including but not limited to:

-

Anticancer: Some 1,3,4-oxadiazole derivatives have been shown to target proteins involved in cancer progression, such as Bcl-2.[3]

-

Antimicrobial: This heterocyclic core is present in various antibacterial and antifungal agents.

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

Without specific experimental data for CAS 850749-39-2, any discussion of its mechanism of action remains speculative and would be based on the activities of structurally related compounds.

Caption: Hypothetical signaling pathway relationship for CAS 850749-39-2.

Further research and publication of experimental data are required to elucidate the specific biological activity and mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for ML025 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML025 is a novel synthetic compound demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide detailed protocols for utilizing ML025 in various bacterial cell culture experiments to assess its efficacy and elucidate its mechanism of action. The information presented herein is intended to guide researchers in microbiology, infectious diseases, and drug development in the effective application of ML025.

The protocols outlined below cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and preliminary mechanism of action studies. Adherence to these standardized methods will ensure reproducible and comparable results.

Mechanism of Action (Hypothetical)

ML025 is hypothesized to act as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for relieving topological stress in bacterial DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, ML025 stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. This dual-targeting mechanism contributes to its broad-spectrum activity and a lower propensity for resistance development.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of ML025 against various bacterial strains.

| Bacterial Strain | Gram Status | ML025 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 2 | 0.06 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 0.5 |

| Klebsiella pneumoniae (MDR) | Gram-negative | 4 | >64 |

Table 2: Time-Kill Kinetics of ML025 against E. coli ATCC 25922.

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (ML025 at 2x MIC) | Log10 CFU/mL (ML025 at 4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 7.2 | 4.5 | 3.8 |

| 4 | 8.5 | 3.1 | <2.0 (Limit of Detection) |

| 8 | 9.1 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |

| 24 | 9.5 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of ML025 that visibly inhibits the growth of a microorganism.

Materials:

-

ML025 stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains of interest

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Prepare ML025 Dilutions:

-

Perform a two-fold serial dilution of the ML025 stock solution in CAMHB across a 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control (no ML025) and a negative control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick a single colony and inoculate it into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the ML025 dilutions. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of ML025 at which there is no visible growth (turbidity) of the bacteria.

-

Time-Kill Assay

This assay assesses the rate at which ML025 kills a bacterial population over time.

Materials:

-

ML025 stock solution

-

CAMHB

-

Bacterial strain of interest

-

Sterile flasks or tubes

-

Shaking incubator

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare Cultures:

-

Grow an overnight culture of the test bacterium in CAMHB.

-

Dilute the overnight culture into fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.

-

-

Add ML025:

-

Add ML025 to the bacterial cultures at desired concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control culture without any ML025.

-

-

Incubation and Sampling:

-

Incubate all cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

-

Determine Viable Counts:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL against time for each ML025 concentration and the control.

-

DNA Gyrase Inhibition Assay (Illustrative)

This protocol provides a conceptual framework for assessing the inhibitory effect of ML025 on bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (substrate)

-

ATP

-

Assay buffer

-

ML025

-

Positive control inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of ML025 or the positive control. Include a no-inhibitor control.

-

-

Enzyme Addition:

-

Initiate the reaction by adding purified DNA gyrase to each tube.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. The supercoiled form of the plasmid migrates faster than the relaxed form.

-

-

Interpretation:

-

Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of ML025 that inhibits 50% of the enzyme activity (IC50) can be determined.

-

Application Notes and Protocols: Determining the Optimal Concentration of ML025 for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML025 is a potent and selective small molecule inhibitor of Kinase X, a critical upstream regulator of the MAPK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for determining the optimal concentration of ML025 for in vitro studies, focusing on its inhibitory activity on the target kinase, its effect on downstream signaling, and its impact on cancer cell proliferation.

Mechanism of Action of ML025

ML025 is an ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, ML025 prevents the phosphorylation of its downstream target, MEK1/2. This inhibition leads to a subsequent reduction in the phosphorylation of ERK1/2, a key effector of the pathway. The ultimate consequence of this signaling blockade is the inhibition of cell proliferation and survival in cancer cells dependent on the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway and ML025 Inhibition

Caption: MAPK/ERK signaling pathway with the inhibitory action of ML025 on Kinase X.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for ML025 in biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| Kinase X | 5.2 | Kinase Glo® |

| Kinase Y | >10,000 | Kinase Glo® |

| Kinase Z | >10,000 | Kinase Glo® |

Table 2: Cellular Potency

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| A375 | Western Blot | p-ERK1/2 Inhibition | 25.8 |

| A375 | CellTiter-Glo® Luminescent | Cell Viability (72 hr) | 48.3 |

| HT-29 | CellTiter-Glo® Luminescent | Cell Viability (72 hr) | 55.1 |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ML025 against Kinase X using a luminescence-based kinase assay.

Materials:

-

Recombinant Human Kinase X (e.g., from SignalChem)

-

Kinase X substrate peptide

-

ATP

-

Kinase Glo® Luminescent Kinase Assay Kit (Promega)

-

ML025 (stock solution in DMSO)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of ML025 in DMSO. Further dilute the compound in the Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted ML025 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of Kinase X and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature for 10 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each ML025 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of ML025 on the phosphorylation of ERK1/2 in a whole-cell context.

Materials:

-

A375 melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ML025 (stock solution in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of ML025 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 3: Cell Viability Assay for EC50 Determination

This protocol details the measurement of the half-maximal effective concentration (EC50) of ML025 on the viability of A375 cells.[1]

Materials:

-

A375 melanoma cells

-

Complete cell culture medium

-

ML025 (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Seed A375 cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of ML025 in the cell culture medium.

-

Treat the cells with the diluted ML025 or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each ML025 concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Visualization

Caption: Workflow for determining the optimal concentration of ML025.

References

Application Notes and Protocols: Solubility and Stability of ML025 in Common Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML025 is a novel small molecule inhibitor of the XYZ signaling pathway, a critical mediator in inflammatory diseases and certain cancers. As with any compound in early-stage drug development, understanding its physicochemical properties is paramount for the design of reliable in vitro and in vivo experiments. This document provides detailed application notes and protocols for determining the solubility and stability of ML025 in a variety of standard laboratory buffers. Adherence to these guidelines will ensure consistent and reproducible experimental outcomes.

The following sections detail the solubility of ML025 in common buffers, protocols for both kinetic and thermodynamic solubility assessment, and a stability profile of the compound under various storage conditions.

Data Presentation

Table 1: Kinetic Solubility of ML025 in Common Laboratory Buffers

| Buffer | pH | Buffer Strength (mM) | ML025 Kinetic Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | 15.2 ± 1.8 | Nephelometry |

| Tris-Buffered Saline (TBS) | 7.4 | 50 | 12.5 ± 2.1 | Nephelometry |

| HEPES | 7.4 | 25 | 18.9 ± 2.5 | Nephelometry |

| Citrate Buffer | 5.0 | 20 | 85.7 ± 5.4 | UV-Vis Spectroscopy |

| Glycine-HCl Buffer | 3.0 | 50 | > 200 | UV-Vis Spectroscopy |

Data are presented as mean ± standard deviation (n=3).

Table 2: Thermodynamic Solubility of ML025 in Common Laboratory Buffers

| Buffer | pH | Buffer Strength (mM) | ML025 Thermodynamic Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | 10.8 ± 1.1 | HPLC-UV |

| Tris-Buffered Saline (TBS) | 7.4 | 50 | 8.2 ± 0.9 | HPLC-UV |

| HEPES | 7.4 | 25 | 13.5 ± 1.4 | HPLC-UV |

| Citrate Buffer | 5.0 | 20 | 62.1 ± 4.7 | HPLC-UV |

| Glycine-HCl Buffer | 3.0 | 50 | 185.3 ± 9.3 | HPLC-UV |

Data are presented as mean ± standard deviation (n=3).

Table 3: Stability of ML025 in Different Buffers at Various Temperatures

| Buffer (pH 7.4) | Temperature | Time Point | % Remaining ML025 | Degradation Products |

| PBS | 4°C | 24 hours | 99.1 ± 0.5 | Not Detected |

| PBS | 4°C | 7 days | 95.3 ± 1.2 | Minor peak at RRT 0.8 |

| PBS | Room Temp | 24 hours | 92.5 ± 2.1 | Peak at RRT 0.8 |

| PBS | Room Temp | 7 days | 78.4 ± 3.5 | Peaks at RRT 0.8, 1.2 |

| PBS | 37°C | 24 hours | 85.1 ± 2.8 | Peaks at RRT 0.8, 1.2 |

| HEPES | 4°C | 7 days | 98.2 ± 0.8 | Not Detected |

| HEPES | Room Temp | 7 days | 90.1 ± 1.9 | Minor peak at RRT 0.8 |

Data are presented as mean ± standard deviation (n=3). RRT = Relative Retention Time.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of ML025. It measures the turbidity of a solution after adding a concentrated DMSO stock of the compound to an aqueous buffer.

Materials:

-

ML025 (10 mM stock in 100% DMSO)

-

Selected aqueous buffers (e.g., PBS, TBS, HEPES)

-

96-well microplate (clear bottom)

-

Plate reader with nephelometry capabilities

-

Multichannel pipette

Procedure:

-

Add 198 µL of the desired buffer to each well of a 96-well microplate.

-

Add 2 µL of the 10 mM ML025 DMSO stock to the buffer-containing wells. This results in a final concentration of 100 µM ML025 and 1% DMSO.

-

Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.

-

Seal the plate and shake for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer.

-

The concentration at which the turbidity significantly increases above the blank is considered the kinetic solubility.

Figure 1. Workflow for the kinetic solubility assay.

Protocol 2: Thermodynamic Solubility Assay by HPLC-UV

This protocol determines the equilibrium solubility of ML025, which is a more accurate representation of its true solubility.

Materials:

-

Solid ML025 powder

-

Selected aqueous buffers

-

2 mL microcentrifuge tubes

-

Orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Add an excess amount of solid ML025 to a microcentrifuge tube.

-

Add 1 mL of the desired buffer to the tube.

-

Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

-

Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase.

-

Analyze the diluted sample by HPLC-UV.

-

Quantify the concentration of ML025 by comparing the peak area to a standard curve of known concentrations.

Figure 2. Thermodynamic solubility determination workflow.

Protocol 3: Stability Assessment by HPLC-UV

This protocol evaluates the chemical stability of ML025 in solution over time under different storage conditions.

Materials:

-

ML025 stock solution (e.g., 10 mM in DMSO)

-

Selected aqueous buffers

-

HPLC vials

-

Incubators/refrigerators set to desired temperatures (4°C, Room Temperature, 37°C)

-

HPLC system with a UV detector

Procedure:

-

Prepare solutions of ML025 in the desired buffers at a final concentration of 10 µM (ensure the final DMSO concentration is low, e.g., <0.1%).

-

Aliquot the solutions into HPLC vials.

-

Store the vials at the different temperatures to be tested.

-

At each time point (e.g., 0, 4, 8, 24 hours, 7 days), remove a vial from each condition.

-

Immediately analyze the sample by HPLC-UV.

-

Calculate the percentage of ML025 remaining by comparing the peak area at each time point to the peak area at time zero.

-

Monitor for the appearance of new peaks, which indicate degradation products.

Figure 3. Workflow for ML025 stability assessment.

Signaling Pathway

ML025 is an inhibitor of the hypothetical XYZ signaling pathway. The diagram below illustrates the proposed mechanism of action.

Figure 4. Proposed XYZ signaling pathway and the inhibitory action of ML025.

Conclusion

These application notes provide a framework for assessing the solubility and stability of ML025 in common laboratory buffers. The data indicate that ML025, a presumed weak base, exhibits higher solubility in acidic buffers. For cell-based assays at physiological pH, HEPES buffer appears to offer slightly better solubility and stability compared to PBS and TBS. It is recommended to prepare fresh solutions of ML025 for experiments, especially for incubations longer than 24 hours at 37°C. For long-term storage, aliquoting in an appropriate buffer and storing at -80°C is advised. These protocols and data should serve as a valuable resource for researchers working with ML025, ensuring data quality and reproducibility.

Application Notes and Protocols: A Detailed Protocol for AmpC Beta-Lactamase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC beta-lactamases are a significant clinical concern, conferring resistance to a broad spectrum of beta-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][2] The development of potent and specific inhibitors of AmpC is a critical area of research in the fight against antibiotic resistance. This document provides a detailed protocol for an in vitro inhibition assay of AmpC beta-lactamase using a novel inhibitor, herein referred to as ML025. The assay is based on the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin, which results in a color change that can be monitored spectrophotometrically.[3][4][5]

Principle of the Assay

The core of this assay lies in the enzymatic activity of AmpC beta-lactamase. This enzyme catalyzes the hydrolysis of the amide bond in the beta-lactam ring of susceptible antibiotics, rendering them inactive.[6] The substrate used in this protocol, nitrocefin, is a chromogenic cephalosporin. In its intact form, nitrocefin is yellow. Upon hydrolysis by AmpC, the beta-lactam ring is opened, causing a color change to red, which can be quantified by measuring the absorbance at 486 nm.[5] The presence of an inhibitor, such as ML025, will decrease the rate of nitrocefin hydrolysis, providing a measure of the inhibitor's potency.

Materials and Reagents

-

Purified AmpC beta-lactamase

-

ML025 (or other inhibitor of interest)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 486 nm

Experimental Protocols

Preparation of Reagents

-

AmpC Beta-Lactamase Stock Solution: Reconstitute purified AmpC enzyme in PBS to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 10 nM) in PBS.

-

ML025 Stock Solution: Prepare a 10 mM stock solution of ML025 in 100% DMSO. The solubility of the specific inhibitor should be determined, and the stock concentration adjusted if necessary.

-

Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO.[7]

-

Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. It is recommended to prepare this solution fresh and protect it from light.[7]

AmpC Inhibition Assay Protocol

-

Assay Plate Preparation:

-

Add 50 µL of PBS to all wells of a 96-well microtiter plate.

-

To the appropriate wells, add 2 µL of ML025 at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM) to create a dose-response curve.

-

For the positive control wells (no inhibition), add 2 µL of DMSO.

-

For the negative control wells (no enzyme activity), add 2 µL of DMSO.

-

-

Enzyme Addition:

-

Add 25 µL of the diluted AmpC enzyme solution (e.g., 10 nM) to all wells except the negative control wells.

-

To the negative control wells, add 25 µL of PBS.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction:

-

Add 25 µL of the 100 µM nitrocefin working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 102 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 486 nm every 30 seconds for 15-30 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the initial linear slope of the absorbance versus time plot (ΔAbs/Δt).

-

Determine the percent inhibition for each concentration of ML025 using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the ML025 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory activity of ML025 and other reference compounds against AmpC beta-lactamase can be summarized in the following table. For illustrative purposes, data for a known non-beta-lactam inhibitor, benzo(b)thiophene-2-boronic acid, is included.[8]

| Compound | IC50 (µM) | Ki (nM) | Inhibition Mechanism |

| ML025 | TBD | TBD | To be determined |

| Benzo(b)thiophene-2-boronic acid | N/A | 27 | Covalent |

| Cloxacillin | N/A | N/A | Competitive |

| Boronic Acid | N/A | N/A | Covalent |

TBD: To be determined experimentally. N/A: Not applicable or not readily available in the provided search results.

Visualizations

AmpC Beta-Lactamase Signaling Pathway and Inhibition

References

- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrocefin - Wikipedia [en.wikipedia.org]

- 4. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 5. nitrocefin.com [nitrocefin.com]

- 6. microbenotes.com [microbenotes.com]

- 7. toku-e.com [toku-e.com]

- 8. The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Studies of a Novel β-Lactamase Inhibitor (ML025) with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases.[1][2][3] β-lactam antibiotics, a cornerstone of antibacterial therapy, are often rendered ineffective by these enzymes, which hydrolyze the β-lactam ring.[3][4] A promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[5][6] These inhibitors protect the antibiotic from degradation, restoring its efficacy.[5]

This document provides detailed application notes and protocols for studying the synergistic effects of a hypothetical novel β-lactamase inhibitor, designated ML025, with various β-lactam antibiotics. The methodologies described herein are based on established in vitro techniques for assessing antibiotic synergy.

Mechanism of Action of β-Lactam Antibiotics and Synergy with β-Lactamase Inhibitors

β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][7] This disruption of the cell wall leads to bacterial cell lysis and death.[7]

Bacteria have developed resistance to β-lactams primarily through the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[3] β-lactamase inhibitors are compounds that have a high affinity for and inhibit these enzymes, often acting as "suicide substrates" that permanently inactivate the β-lactamase.[5] By neutralizing the primary resistance mechanism, these inhibitors allow the partner β-lactam antibiotic to effectively reach its PBP targets.[8] The combined effect is often synergistic, meaning the antibacterial activity of the combination is significantly greater than the sum of the activities of the individual agents.[9]

Quantitative Data Summary

The following tables present hypothetical data from synergistic studies of ML025 with representative β-lactam antibiotics against a panel of β-lactamase-producing bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

| Bacterial Strain | β-Lactamase Profile | MIC (µg/mL) of Antibiotic Alone | MIC (µg/mL) of ML025 Alone |

| E. coli ATCC 35218 | TEM-1 | Piperacillin: 128 | >256 |

| K. pneumoniae BAA-1705 | KPC-2 | Meropenem: 32 | >256 |

| P. aeruginosa PAO1 | AmpC | Ceftazidime: 64 | >256 |

Table 2: Synergistic Activity of ML025 in Combination with β-Lactam Antibiotics (Checkerboard Assay)

| Bacterial Strain | Antibiotic | MIC of Antibiotic in Combination with ML025 (4 µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| E. coli ATCC 35218 | Piperacillin | 8 | 16 | 0.25 | Synergy[1] |

| K. pneumoniae BAA-1705 | Meropenem | 2 | 16 | 0.125 | Synergy[1] |

| P. aeruginosa PAO1 | Ceftazidime | 4 | 16 | 0.25 | Synergy[1] |

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][11]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[11][12]

-

Stock solutions of β-lactam antibiotics and ML025

-

Multichannel pipette

Procedure:

-